molecular formula C12H18BrN3O2S B580823 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide CAS No. 1226808-59-8

4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide

Cat. No.: B580823
CAS No.: 1226808-59-8
M. Wt: 348.259
InChI Key: QJVIMFUCLSDOBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide is an organic compound that features a bromophenyl group attached to a piperazine ring, which is further substituted with a sulfonamide group

Scientific Research Applications

4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Industrial Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide typically involves the reaction of 4-bromophenylamine with N,N-dimethylpiperazine in the presence of a sulfonyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

    Step 1: 4-Bromophenylamine is reacted with N,N-dimethylpiperazine in the presence of a base such as triethylamine.

    Step 2: The resulting intermediate is then treated with a sulfonyl chloride, such as methanesulfonyl chloride, to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in maintaining the anhydrous conditions required for the reaction.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the piperazine ring.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Nucleophilic substitution: Products include azides, nitriles, and thiols.

    Oxidation: Sulfone derivatives.

    Reduction: Dehalogenated or modified piperazine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenylacetic acid
  • 4-Bromobenzophenone
  • 4-Bromophenylsulfonylbenzoyl-L-valine

Uniqueness

4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide is unique due to its combination of a bromophenyl group with a piperazine ring and a sulfonamide group. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry and biological research.

Properties

IUPAC Name

4-(4-bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3O2S/c1-14(2)19(17,18)16-9-7-15(8-10-16)12-5-3-11(13)4-6-12/h3-6H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVIMFUCLSDOBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681472
Record name 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226808-59-8
Record name 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.